Indolizidinas

Indolizidines are a class of nitrogen-containing heterocyclic compounds, derived from the combination of an indole ring and a pyrrolidine ring. These unique molecular structures offer diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups and potential for biological activity.

Typically, indolizidines feature a five-membered nitrogen-containing heterocyclic core with additional substituents that can influence their physical and chemical properties. The central indole ring imparts aromatic character, while the pyrrolidine moiety introduces further complexity, such as stereogenic centers or potential for intramolecular interactions.

In pharmaceutical research, indolizidines have shown promising activity in various therapeutic areas including anti-inflammatory, anticancer, and neuroprotective agents. Their ability to modulate multiple targets within a single molecule makes them attractive candidates for drug development. Additionally, due to their unique electronic properties, indolizidines are explored in the design of new materials with specific functionalities.

In summary, indolizidines represent an intriguing chemical class with broad potential in both pharmaceuticals and material sciences, driven by their structural diversity and functional versatility.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

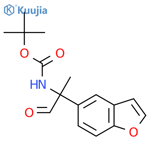

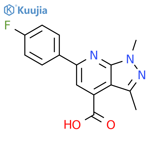

|

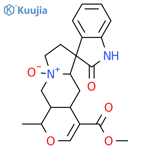

Himalensine A | 1883562-73-9 | C19H25NO2 |

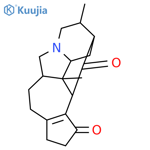

|

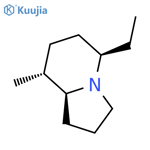

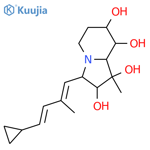

3-Ethyloctahydro-5-methyl-1H-indolizine; (3R,5S,8aS)-form | 153481-98-2 | C11H21N |

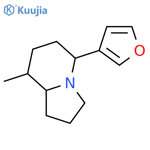

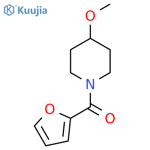

|

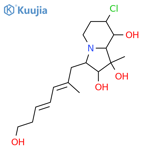

5-(3-Furanyl)octahydro-8-methylindolizine; (5S,8R,8aS)-form | 229170-56-3 | C13H19NO |

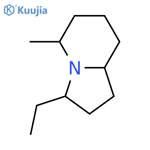

|

167A | 120030-07-1 | C11H21N |

|

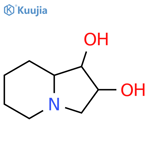

Octahydroindolizine-1,2-diol | 121348-72-9 | C8H15NO2 |

|

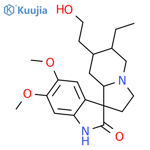

Ochropposinine oxindole | 77794-97-9 | C21H30N2O4 |

|

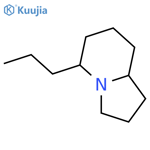

Octahydro-5-propylindolizine; (5R,8aR)-form | 120057-35-4 | C11H21N |

|

Mitraphylline; 19-Epimer, N-oxide | 2134113-17-8 | C21H24N2O5 |

|

Cyclizidine B; 7S,8S-Dihydroxy | 2223071-47-2 | C17H27NO4 |

|

Cyclizidine H | 2223071-50-7 | C17H28ClNO4 |

Literatura Relacionada

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

Fornecedores recomendados

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

-

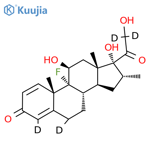

[2H4]-Dexamethasone Cas No: 2483831-63-4

[2H4]-Dexamethasone Cas No: 2483831-63-4 -